molecular formula C7H4BrF3OZn B1412674 (4-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF CAS No. 2097808-42-7

(4-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF

Cat. No. B1412674
CAS RN: 2097808-42-7
M. Wt: 306.4 g/mol
InChI Key: DXJIAPRCZKHVIW-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4F3.BrH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h2-5H;1H;/q;;+1/p-1 . This indicates that the compound contains a phenyl ring with a trifluoromethoxy group attached, as well as a zinc (II) bromide ion .

The density of a similar compound in THF is 0.975 g/mL at 25 °C .

Scientific Research Applications

Aryne Route to Naphthalenes

A study by Schlosser and Castagnetti (2001) explored the generation and trapping of intermediates derived from (4-(trifluoromethoxy)phenyl)zinc bromide. They demonstrated its use in producing 1- and 2-(trifluoromethoxy)naphthalenes through reactions with arynes, highlighting its role in complex organic syntheses (Schlosser & Castagnetti, 2001).

Organorhenium(VII) Trioxides in Catalysis

Dyckhoff et al. (2018) synthesized novel organorhenium(VII) oxides using (4-(trifluoromethoxy)phenyl)zinc bromide as an intermediate. These compounds were then utilized as catalysts in olefin epoxidation and metathesis reactions, signifying its importance in catalysis research (Dyckhoff et al., 2018).

Bifunctional Catalysts for CO2 Fixation

Lang, Yu, and He (2016) developed Zn-salen complexes with multiple hydrogen bonding donors and protic ammonium bromides, using (4-(trifluoromethoxy)phenyl)zinc bromide as a catalyst. This study highlighted its efficacy in converting CO2 and epoxides into cyclic carbonates, demonstrating its potential in environmental applications (Lang, Yu, & He, 2016).

Nonlinear Optical Properties in Zinc Phthalocyanines

Farajzadeh et al. (2020) investigated the nonlinear optical properties of zinc phthalocyanines substituted with 4-(trifluoromethoxy)phenoxy. Their study provides insights into the potential applications of (4-(trifluoromethoxy)phenyl)zinc bromide in developing materials with unique optical properties (Farajzadeh et al., 2020).

Solvent-Dependent Coordination Polymers

Hua et al. (2015) utilized (4-(trifluoromethoxy)phenyl)zinc bromide in the synthesis of zinc(II) coordination polymers. Their research focused on understanding the selective sorption properties and fluorescence sensing abilities of these polymers (Hua et al., 2015).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is accompanied by various hazard statements . It’s important to refer to the MSDS (Material Safety Data Sheet) for complete safety information .

properties

IUPAC Name

bromozinc(1+);trifluoromethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3O.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJIAPRCZKHVIW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)OC(F)(F)F.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3OZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF
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(4-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF

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